1-cyclopropylprop-2-yn-1-one
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Overview
Description
1-Cyclopropylprop-2-yn-1-one is an organic compound with the molecular formula C6H6O It features a cyclopropyl group attached to a propynone moiety, making it a unique structure in organic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropylprop-2-yn-1-one can be synthesized through various methods. One common approach involves the cyclopropanation of propargyl ketones. This can be achieved using reagents such as diazomethane or carbenes, which facilitate the formation of the cyclopropyl ring . Another method involves the use of cyclopropyl Grignard reagents in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes are optimized for yield and efficiency, often employing continuous flow reactors and advanced catalytic systems to ensure high productivity .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropylprop-2-yn-1-one undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Cyclopropylprop-2-yn-1-one oxides.
Reduction: Cyclopropylprop-2-yn-1-ol.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropylprop-2-yn-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-cyclopropylprop-2-yn-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially disrupting their normal function . The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interfere with key cellular processes .
Comparison with Similar Compounds
1-Cyclopropyl-2-propen-1-one: Similar structure but with a propenone moiety instead of a propynone.
Cyclopropanones: Compounds with a cyclopropyl group attached to a carbonyl group.
Cyclopropenones: Compounds with a cyclopropyl group attached to an enone moiety.
Uniqueness: 1-Cyclopropylprop-2-yn-1-one is unique due to its combination of a cyclopropyl group and a propynone moiety.
Properties
CAS No. |
1088610-48-3 |
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Molecular Formula |
C6H6O |
Molecular Weight |
94.11 g/mol |
IUPAC Name |
1-cyclopropylprop-2-yn-1-one |
InChI |
InChI=1S/C6H6O/c1-2-6(7)5-3-4-5/h1,5H,3-4H2 |
InChI Key |
RFHBCIDPRWPKLF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=O)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
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